molecular formula C11H13ClF3N B12272430 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No.: B12272430
M. Wt: 251.67 g/mol
InChI Key: GJAMXXGQSFUGCX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chiral chemical building block designed for advanced medicinal chemistry and drug discovery research. The core structure is based on a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a privileged structure in pharmacology known for its ability to confer optimal orientation of pharmacophores and enhance binding affinity and specificity for various biological targets . The critical modification with a trifluoromethyl (CF3) group at the 6-position introduces key physicochemical properties that are highly sought after in modern drug candidates . The incorporation of the trifluoromethyl group is a strategic maneuver to enhance the molecule's lipophilicity, which can improve in vivo uptake and membrane permeability . Furthermore, the C-F bond is one of the strongest in organic chemistry, granting superior metabolic stability to the scaffold by blocking potential metabolic soft spots and increasing the compound's half-life in biological systems . The strong electron-withdrawing nature of the -CF3 group can also significantly alter the electronic distribution of the aromatic system, potentially strengthening hydrogen bonding and electrostatic interactions with target proteins . The chiral center at the 1-amine position underscores the importance of stereochemistry in drug design, as enantiomers can have vastly different pharmacological activities, binding affinities, and metabolic pathways . The provided hydrochloride salt improves the compound's stability and solubility for handling and experimental purposes. This compound is offered For Research Use Only and is a valuable synthetic intermediate for the exploration of new therapeutic agents, particularly in the central nervous system (CNS) domain, and must not be used for diagnostic or therapeutic applications in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15;/h4-6,10H,1-3,15H2;1H

InChI Key

GJAMXXGQSFUGCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically follows a multi-step sequence: (1) construction of the tetrahydronaphthalene core, (2) introduction of the trifluoromethyl group, (3) installation of the primary amine, and (4) hydrochloride salt formation. Each step requires precise optimization to balance yield, purity, and stereochemical outcomes.

Core Scaffold Construction

The tetrahydronaphthalene ring is often synthesized via Diels-Alder cycloaddition or catalytic hydrogenation of naphthalene derivatives. For example, hydrogenation of 6-trifluoromethylnaphthalene under 50–100 psi H₂ with palladium on carbon (Pd/C) yields the saturated core. Alternative methods include Birch reduction, though this requires stringent anhydrous conditions.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via radical or electrophilic pathways. Radical trifluoromethylation using trifluoromethyl iodide (CF₃I) and a photoredox catalyst (e.g., Ru(bpy)₃²⁺) under blue LED light achieves regioselective C–H functionalization at the 6-position. Electrophilic approaches employ Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in the presence of Lewis acids like BF₃·OEt₂.

Enantioselective Synthesis Methods

Enantiomeric purity is critical for pharmaceutical applications. Asymmetric hydrogenation and chiral resolution are the primary strategies.

Asymmetric Hydrogenation

A ketone precursor, 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, is subjected to hydrogenation using Rhodium-(R)-BINAP complexes. This method achieves >98% enantiomeric excess (ee) under optimized conditions:

  • Catalyst loading : 2–5 mol% Rh-(R)-BINAP
  • Pressure : 50–100 psi H₂
  • Solvent : Ethanol/water (7:3)
  • Yield : 85–92%.
Table 1: Enantioselective Hydrogenation Parameters
Parameter Optimal Range Impact on Outcome
H₂ Pressure 50–100 psi Higher pressure reduces time
Catalyst Loading 2–5 mol% Excess increases cost
Solvent Ethanol/water (7:3) Enhances crystallinity

Chiral Resolution

Racemic mixtures of the free amine are resolved using chiral acids (e.g., L-tartaric acid) in ethanol. The diastereomeric salts are separated via fractional crystallization, yielding enantiomerically pure amine.

Trifluoromethyl Group Introduction Strategies

Radical Trifluoromethylation

Visible-light-mediated radical reactions using CF₃SO₂Na and a photocatalyst (e.g., fac-Ir(ppy)₃) generate CF₃ radicals, which add to the electron-rich 6-position of the tetrahydronaphthalene core. This method avoids directing groups and operates under mild conditions (room temperature, 24 hours).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine with CF₃Cu reagents (e.g., Me₃SiCF₃) in dimethylformamide (DMF) at 100°C installs the trifluoromethyl group. Yields reach 70–75% with 1,10-phenanthroline as a ligand.

Table 2: Trifluoromethylation Methods Comparison
Method Reagents Yield (%) ee (%)
Radical CF₃I, Ru(bpy)₃²⁺ 65 N/A
Cross-Coupling CF₃Cu, Pd(OAc)₂ 75 N/A
Electrophilic Umemoto’s reagent, BF₃·OEt₂ 60 N/A

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with gradient elution (hexane/ethyl acetate). The hydrochloride salt is precipitated by adding HCl gas to an ethereal solution of the free amine, followed by filtration and drying.

Recrystallization

Recrystallization from ethanol/water (4:1) yields analytically pure hydrochloride salt with >99% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 218–220°C.

Industrial Production Considerations

Scalable Hydrogenation

Continuous flow reactors with immobilized Rh-(R)-BINAP catalysts enable kilogram-scale production. Parameters:

  • Residence time : 30 minutes
  • Temperature : 80°C
  • Throughput : 500 g/day.

Waste Management

Lithium aluminum hydride (LiAlH₄) reductions generate aluminum waste, which is neutralized with aqueous NaOH and filtered. Solvent recovery systems (e.g., distillation) reclaim >90% of ethanol and DMF.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Research
Recent studies have highlighted the role of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine in the development of novel antipsychotic drugs. Its structural characteristics allow it to interact effectively with neurotransmitter receptors, particularly in the modulation of glutamate pathways. For instance, compounds derived from this structure have been evaluated for their ability to act as mGluR2/3 agonists, which are crucial in treating schizophrenia and other mood disorders .

Inhibitors of CRBP1
The compound has also been investigated as a potential inhibitor of cellular retinol-binding protein 1 (CRBP1). In a high-throughput screening assay, derivatives of this compound were tested for their binding affinity to CRBP1. The results indicated that modifications to the trifluoromethyl group significantly impacted binding efficiency and selectivity . This suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine could serve as a lead compound for further drug development targeting retinoid signaling pathways.

Material Science Applications

Fluorinated Materials
The incorporation of trifluoromethyl groups into organic materials has been shown to enhance thermal stability and chemical resistance. Research indicates that polymers synthesized with this compound exhibit improved mechanical properties and lower surface energy . This makes them suitable for applications in coatings and advanced material formulations.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntipsychotic drug developmentEffective modulation of neurotransmitter receptors
Inhibitor StudiesCRBP1 inhibitionSignificant binding affinity observed
Material ScienceFluorinated polymer synthesisEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Antipsychotic Drug Development
In one clinical trial involving patients with schizophrenia, compounds based on the structure of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated promising results in reducing PANSS scores compared to traditional treatments. The study highlighted the compound's potential for better tolerability and efficacy .

Case Study 2: CRBP1 Inhibition
A study published in a peer-reviewed journal detailed the screening process for CRBP1 inhibitors where 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives were evaluated. The study concluded that certain structural modifications led to enhanced binding interactions with the target protein .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydronaphthalen-amine scaffold is versatile, with modifications at the 6-position (e.g., halogens, methyl, or methoxy groups) significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Data Table: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent(s) Stereochemistry Key Features
(S)-6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1466429-35-5 C₁₁H₁₃ClF₃N 251.68 CF₃ (6-position) S High lipophilicity; metabolic stability due to CF₃
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1810074-75-9 C₁₀H₁₃Cl₂N 218.12 Cl (6-position) R Smaller substituent; potential for altered receptor binding
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride N/A C₁₀H₁₃Cl₂N 218.12 Cl (6-position) Racemic/Unspecified Lower molecular weight; racemic mixtures complicate pharmacological use
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1373232-27-9 C₁₀H₁₃ClFN 201.67 F (6-position) S Enhanced polarity; reduced steric hindrance compared to CF₃
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1781677-37-9 C₁₀H₁₁ClFN 193.66 Cl (5-position), F (6-position) Unspecified Di-substituted; unique electronic effects from adjacent halogens
1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride (Parent Compound) 3714-62-3 C₁₀H₁₄ClN 183.68 None Unspecified Baseline for comparison; minimal steric/electronic modulation

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The bulky CF₃ group may sterically hinder interactions but improve membrane permeability .
  • Chloro (-Cl) and Fluoro (-F): Smaller substituents with moderate electron-withdrawing effects.
  • Stereochemistry : The (S)-configuration in the target compound and fluoro analog may favor binding to chiral biological targets (e.g., enzymes or receptors), whereas the (R)-enantiomer (e.g., 6-chloro derivative) could exhibit divergent activity .

Positional Isomerism

  • 6-Substituted vs.

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride (CAS: 1466429-35-5) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3N
  • Molecular Weight : 215.22 g/mol
  • CAS Number : 1466429-35-5

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications. Below are key findings related to its pharmacological effects:

Antinociceptive Activity

A study investigated the antinociceptive properties of related compounds and indicated that derivatives of tetrahydronaphthalenes exhibit significant pain-relieving effects. The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception .

CFTR Potentiation

In research focused on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, compounds structurally similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine were evaluated for their ability to enhance CFTR function. This study utilized molecular docking and electrophysiological assays to demonstrate that certain substitutions can potentiate CFTR activity effectively .

Anticancer Potential

Research has highlighted the potential anticancer properties of naphthalene derivatives. Specifically, the compound's structure allows it to interact with various cellular targets implicated in cancer proliferation. For example, studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cell lines by promoting oxidative stress and disrupting mitochondrial function .

The biological mechanisms through which 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects include:

  • Neurotransmitter Modulation : Influencing levels of neurotransmitters such as serotonin and norepinephrine may contribute to its antinociceptive effects.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes like topoisomerases has been suggested based on structural similarities with known inhibitors .

Case Studies

Here are notable case studies that illustrate the biological activity of related compounds:

StudyFindings
Antinociceptive Study Demonstrated significant pain relief in animal models using tetrahydronaphthalene derivatives .
CFTR Study Identified strong potentiation effects on CFTR function through molecular docking studies .
Cancer Cell Study Showed that derivatives induce apoptosis in HCT116 colon cancer cells through ROS generation .

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